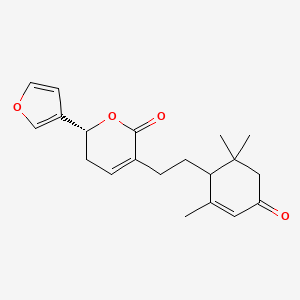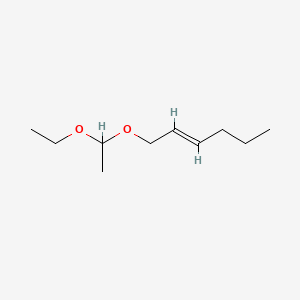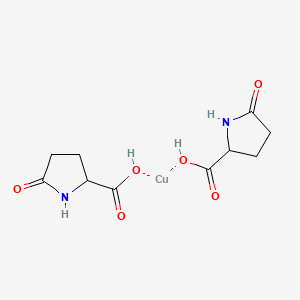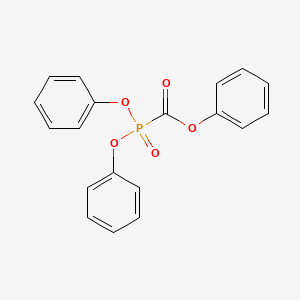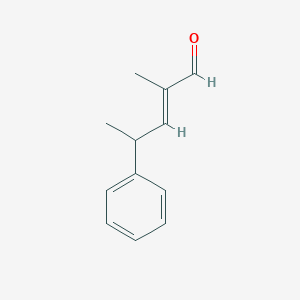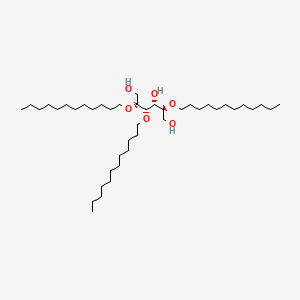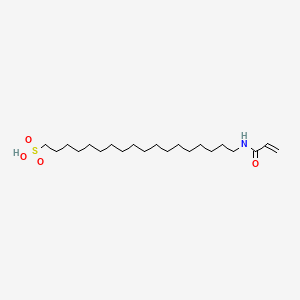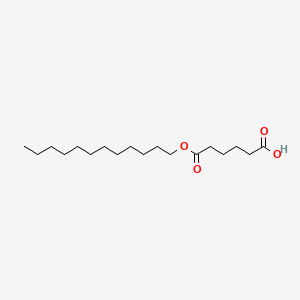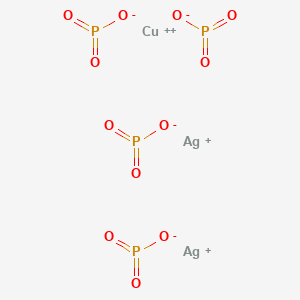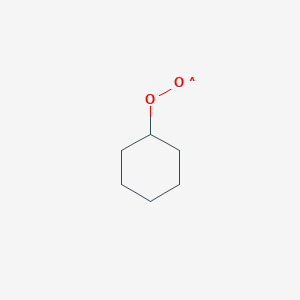
Cyclohexyldioxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyldioxy is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields It is characterized by the presence of a cyclohexyl group bonded to two oxygen atoms, forming a dioxy structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexyldioxy can be synthesized through several methods, including the oxidation of cyclohexane derivatives. One common approach involves the liquid-phase oxidation of cyclohexane, where cyclohexyl hydroperoxide is formed as an intermediate. This intermediate can then be further oxidized to produce this compound . The reaction typically requires the presence of catalysts such as variable valence metal compounds to enhance the reaction rate and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The process may include the use of high-pressure oxygen and specific catalysts to facilitate the oxidation process. The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyldioxy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be further oxidized to form cyclohexanone and cyclohexanol . Reduction reactions may involve the conversion of this compound to cyclohexane derivatives under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions. For instance, the oxidation of this compound typically requires elevated temperatures and the presence of catalysts to achieve high conversion rates .
Major Products Formed: The major products formed from the reactions of this compound include cyclohexanone, cyclohexanol, and various cyclohexyl derivatives. These products are often used as intermediates in the synthesis of other valuable compounds in the chemical industry .
Wissenschaftliche Forschungsanwendungen
Cyclohexyldioxy has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, this compound derivatives are studied for their potential as enzyme inhibitors and therapeutic agents .
In the medical field, this compound compounds are explored for their potential use in drug delivery systems due to their ability to form inclusion complexes with various drugs, enhancing their solubility and stability . In industry, this compound is used in the production of polymers and other materials with unique properties .
Wirkmechanismus
The mechanism of action of cyclohexyldioxy involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The molecular targets of this compound include various enzymes and receptors involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexyldioxy can be compared with other similar compounds, such as cyclohexanol and cyclohexanone. While all these compounds contain a cyclohexyl group, their chemical properties and reactivity differ significantly. Cyclohexanol, for example, is an alcohol, whereas cyclohexanone is a ketone. This compound, with its dioxy structure, exhibits unique reactivity patterns that distinguish it from these related compounds .
List of Similar Compounds:- Cyclohexanol
- Cyclohexanone
- Cyclohexyl hydroperoxide
- Cyclohexane
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and form inclusion complexes with other molecules highlights its potential in research and development.
Eigenschaften
CAS-Nummer |
2143-59-1 |
|---|---|
Molekularformel |
C6H11O2 |
Molekulargewicht |
115.15 g/mol |
InChI |
InChI=1S/C6H11O2/c7-8-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI-Schlüssel |
PCXXFAKDWJPSSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)O[O] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


